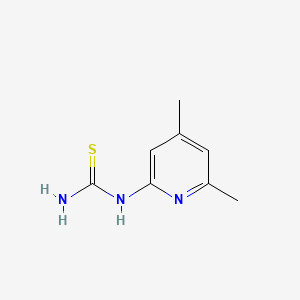

(4,6-Dimethyl-pyridin-2-yl)-thiourea

Description

Significance of Thiourea (B124793) Derivatives in Academic Research

Thiourea derivatives have become a major focus in organic synthesis and medicinal chemistry due to their diverse biological activities. nih.govmdpi.com Research has demonstrated that these compounds possess a wide spectrum of beneficial properties, including antibacterial, antioxidant, anticancer, and anti-inflammatory effects. mdpi.com This broad utility has made them a staple in the development of new therapeutic agents and functional materials.

Thiourea, with the chemical formula CH₄N₂S, is an organosulfur compound structurally analogous to urea (B33335), but with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution is pivotal, as the properties of thiourea and urea differ significantly due to the lower electronegativity and larger size of the sulfur atom compared to oxygen. The core of its reactivity is the thiocarbonyl group (C=S) bonded to two amine groups. This structure allows thiourea to exist in tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms, which influences its reaction pathways. The thiourea functional group is known for its ability to act as a reducing agent and to form stable complexes with various metal ions, a property that underpins many of its applications.

| Property | Description |

| Structure | A central thiocarbonyl group (C=S) bonded to two nitrogen atoms. General formula: (R¹R²N)(R³R⁴N)C=S. |

| Reactivity | The C=S double bond is weaker and more polarizable than the C=O bond in urea, making the sulfur atom highly reactive and nucleophilic. |

| Tautomerism | Exists in equilibrium between the thione form (containing the C=S group) and the thiol form (containing the C-SH group). |

| Coordination | Acts as a versatile ligand, forming stable complexes with a wide range of metal ions through its sulfur and nitrogen donor atoms. |

| Synthetic Utility | Serves as a key building block for synthesizing various heterocyclic compounds and as a synthetic equivalent for hydrogen sulfide. nih.gov |

This table summarizes the key chemical properties of the thiourea functional group.

The incorporation of heterocyclic rings is a cornerstone of modern thiourea chemistry and drug design. Attaching heterocyclic moieties such as pyridine (B92270), pyrimidine (B1678525), thiazole (B1198619), or pyrazole (B372694) to the thiourea core can profoundly influence the molecule's properties. nih.govmdpi.com These rings can alter physicochemical characteristics like solubility and lipophilicity, which are critical for a molecule's behavior in biological systems. ajrconline.org Furthermore, the heterocycle itself can be a pharmacophore, a part of the molecule responsible for its biological activity by interacting with specific targets like enzymes or receptors. nih.gov This modular approach allows chemists to fine-tune the functional and biological profile of thiourea derivatives for specific applications, ranging from medicinal agents to specialized materials. nih.govnih.gov

Context of (4,6-Dimethyl-pyridin-2-yl)-thiourea within Contemporary Chemical Research

While extensive literature on the specific compound this compound is limited, its chemical structure places it firmly within a well-researched class of molecules. The study of analogous compounds provides a strong foundation for understanding its potential significance and the rationale for its investigation.

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. ajrconline.org Its inclusion in a molecule can enhance binding to biological targets through hydrogen bonding and other interactions, and it can improve pharmacokinetic properties. ajrconline.orgnih.gov The synthesis of thioureas bearing a pyridine substituent is a common strategy aimed at creating new compounds with potential biological activity. nih.govacs.org

Research into closely related structures provides a clear rationale for investigating this compound. For instance, studies on various pyridine-thiourea derivatives have explored their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. nih.govresearchgate.net The synthesis of 1-(4-methylpyridin-2-yl)thiourea, a close analogue, has been reported, with its utility demonstrated as a precursor in the Hantzsch reaction to form aminothiazoles, another important class of heterocyclic compounds. researchgate.net Similarly, the pyrimidine analogue, 1-(4,6-dimethylpyrimidin-2-yl)thiourea, has been synthesized and its crystal structure analyzed, highlighting the interest in the arrangement of these structural motifs. nih.govnih.gov The combination of the proven thiourea pharmacophore with the biologically significant dimethylpyridine fragment makes this compound a logical target for synthesis and evaluation.

The field of N-heterocyclic thiourea chemistry is characterized by several dynamic research trends. A major area of focus is the development of novel therapeutic agents, with extensive reports on their anticancer, antibacterial, and antiviral activities. mdpi.com Another significant trend is the use of these compounds as ligands in coordination chemistry. The sulfur and nitrogen atoms of the thiourea moiety can bind to metal ions, creating complexes with unique catalytic or material properties.

Furthermore, N-heterocyclic thioureas are increasingly being explored as chemosensors for detecting specific ions. Their ability to selectively bind with metal ions and produce a measurable signal, such as a change in color or fluorescence, makes them valuable for environmental and biological monitoring. The versatility of these compounds as building blocks in organic synthesis also continues to be a major research driver, providing pathways to more complex and diverse molecular architectures. mdpi.com

| Heterocyclic Moiety | Associated Research Application |

| Pyridine | Investigated for anticancer, antimicrobial, and enzyme inhibitory activities. nih.govnih.govresearchgate.net |

| Pyrimidine | Used in the design of plant growth stimulants and for structural chemistry studies. researchgate.net |

| Thiazole | Explored for anti-inflammatory, antimicrobial, and anticancer properties. nih.govacs.org |

| Benzothiazole | A key scaffold in the development of novel anticancer candidates. |

| Pyrazole | Incorporated into thiourea derivatives showing a variety of biological activities. nih.gov |

This interactive table provides examples of heterocyclic moieties combined with thiourea and their corresponding areas of research.

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethylpyridin-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-5-3-6(2)10-7(4-5)11-8(9)12/h3-4H,1-2H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQTZSMIBLLDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=S)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49600-35-3 | |

| Record name | (4,6-DIMETHYL-PYRIDIN-2-YL) THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 4,6 Dimethyl Pyridin 2 Yl Thiourea Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental in identifying the characteristic vibrations of molecular bonds, thereby confirming the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. iosrjournals.org In the analysis of (4,6-Dimethyl-pyridin-2-yl)-thiourea derivatives, the FT-IR spectrum reveals key vibrational bands that confirm its structure.

The spectrum is characterized by several distinct regions. The N-H stretching vibrations of the thiourea (B124793) moiety typically appear in the range of 3100-3400 cm⁻¹. mdpi.comnih.gov These bands can be broad due to hydrogen bonding. The aromatic C-H stretching vibrations of the pyridine (B92270) ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000 cm⁻¹.

The thioamide group (-NH-C(S)-NH-) gives rise to several characteristic bands. The C=N stretching vibration within the heterocyclic ring is observed in the region of 1590-1610 cm⁻¹. nih.gov A crucial band for this class of compounds is the C=S stretching vibration, which is typically found in the 1100-1300 cm⁻¹ range. mdpi.comanalis.com.my For a closely related compound, 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidin-3-ium chloride–thiourea, a C=S stretching vibration was reported at 1187 cm⁻¹. nih.gov The presence and position of these bands are indicative of the thiourea group's electronic environment and potential intermolecular interactions, such as hydrogen bonding. iosrjournals.orgnih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Thiourea) | Stretching | 3100 - 3400 | mdpi.comnih.gov |

| C-H (Aromatic) | Stretching | 3000 - 3100 | mdpi.com |

| C-H (Methyl) | Stretching | 2850 - 2960 | researchgate.net |

| C=N (Pyridine Ring) | Stretching | 1590 - 1610 | nih.gov |

| N-H (Thiourea) | Bending | 1500 - 1600 | researchgate.net |

| C-N (Thiourea) | Stretching | 1400 - 1450 | mdpi.com |

Raman Spectroscopy for In Situ Reaction Monitoring

Raman spectroscopy is a complementary vibrational technique that is particularly well-suited for in situ monitoring of chemical reactions in real-time. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. Its key advantages include minimal sample preparation and low interference from solvents like water. While Raman spectroscopy is a powerful method for tracking the formation of products and consumption of reactants during synthesis, specific studies detailing the in situ reaction monitoring for the synthesis of this compound were not prominent in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information about the chemical environment, connectivity, and stereochemistry of atoms. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides precise information about the number, type, and arrangement of hydrogen atoms (protons) in a molecule. In this compound, distinct signals are expected for the protons of the methyl groups, the pyridine ring, and the N-H groups of the thiourea moiety. scispace.com

The protons of the two methyl groups on the pyridine ring are expected to produce a sharp singlet, integrating to six protons. nih.gov For the analogous 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidin-3-ium cation, this signal appears at approximately 2.40 ppm. nih.gov The protons on the pyridine ring will appear as distinct signals in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The N-H protons of the thiourea group are typically observed as broad singlets and their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, thiourea N-H protons can appear around 7.2 ppm. researchgate.net

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| -CH₃ (Methyl groups) | ~ 2.40 | Singlet (s) | nih.gov |

| Pyridine-H (Ring protons) | 7.0 - 8.5 | Doublet (d), Triplet (t) | scispace.comspectrabase.com |

| Pyridine-NH- | Variable (Broad) | Singlet (s) | scispace.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, signals are expected for the methyl carbons, the carbons of the pyridine ring, and the thiocarbonyl (C=S) carbon.

The methyl group carbons typically resonate in the upfield region of the spectrum. In a related dimethylpyrimidinyl structure, the methyl carbons appear at approximately 19.26 ppm. nih.gov The carbons of the pyridine ring will have signals in the aromatic region, generally from 110 to 160 ppm. The most downfield signal is attributed to the thiocarbonyl carbon (C=S) of the thiourea group, which is highly deshielded. Its chemical shift is a key diagnostic feature, typically appearing in the range of 170-185 ppm. nih.govresearchgate.net For comparison, the thiocarbonyl carbon in pure thiourea resonates at 181.95 ppm. researchgate.net The specific chemical shift provides insight into the electronic nature of the C=S bond.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| -CH₃ (Methyl groups) | ~ 19 - 25 | nih.gov |

| Pyridine Ring Carbons | 110 - 160 | nih.gov |

| Pyridine Ring Carbon (C-S) | ~ 168 | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wiley.com It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. tsijournals.com For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. researchgate.net

The molecular weight of the closely related 1-(4,6-dimethylpyrimidin-2-yl)thiourea has been reported as 182.25 g/mol , corresponding to the molecular formula C₇H₁₀N₄S. nih.gov Upon ionization, the molecule will generate a molecular ion peak (M•⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Thiourea derivatives undergo characteristic fragmentation pathways upon ionization. tsijournals.comresearchgate.net Common fragmentation includes the cleavage of the C-N bonds of the thiourea moiety and the loss of small neutral molecules. For this compound, key fragmentation pathways would likely involve:

Cleavage to form the [4,6-dimethylpyridin-2-amine]⁺ ion.

Fragmentation of the thiourea group, leading to losses of species such as HNCS or NH₃.

Fragmentation of the pyridine ring itself, such as the loss of a methyl radical (•CH₃).

Analysis of these fragment ions allows for the step-by-step reconstruction of the molecular structure, confirming the connectivity of the dimethyl-pyridinyl group to the thiourea core. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [M]•⁺ | [(C₁₀H₁₃N₃S)]•⁺ | Molecular Ion |

| [M - NH₃]•⁺ | Loss of ammonia (B1221849) from thiourea | |

| [M - HNCS]•⁺ | Loss of isothiocyanic acid | |

| [C₇H₉N₂]⁺ | [4,6-dimethylpyridin-2-amine]⁺ | Formation of the aminopyridine fragment |

X-ray Crystallography and Single-Crystal Diffraction Analysis

Determination of Molecular Conformation and Geometry

Single-crystal X-ray diffraction studies on derivatives of this compound provide definitive data on their molecular conformation and geometry. For the closely related compound, 1-(4,6-dimethylpyrimidin-2-yl)thiourea, the analysis reveals an orthorhombic crystal system. nih.gov The geometry of the molecule is established with high precision, detailing the spatial relationship between the thiourea moiety and the dimethylpyrimidine ring. nih.gov

The molecular structure of these types of compounds is often nearly planar. For instance, in 1-(4,6-dimethylpyrimidin-2-yl)-3-(3,5-dinitrobenzoyl)thiourea monohydrate, the organic molecule is reported to be roughly planar with a maximum deviation of 0.156(2) Å. nih.gov The planarity is influenced by the electronic and steric effects of the substituents. The dihedral angle between the 4,6-dimethylpyrimidinyl ring and the plane of the thiourea group is minimal, at 1.31(5)°, indicating a high degree of coplanarity. nih.gov

Bond lengths and angles fall within normal ranges for N-substituted thiourea compounds. nih.gov In a related structure, 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidin-3-ium chloride–thiourea (1/1), the C–N bond lengths are in the range of 1.322(6) to 1.371(6) Å. nih.gov The conformation of the thiourea fragment itself can vary; for example, N-(2-furoyl)-N′-(2-pyridyl)thiourea adopts a trans-cis geometry in its thiourea unit. researchgate.net The conformation of such molecules can be influenced by substituents, which can alter the dihedral angles between the central thiourea core and the attached aromatic rings. researchgate.netmdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀N₄S nih.gov |

| Molecular Weight | 182.25 nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | Pbca nih.gov |

| a (Å) | 8.3372 (5) nih.gov |

| b (Å) | 15.8303 (10) nih.gov |

| c (Å) | 6.618 (1) nih.gov |

| Volume (ų) | 873.45 (15) nih.gov |

| Z | 4 nih.gov |

| Temperature (K) | 173 nih.gov |

Analysis of Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds are key structural features in pyridyl thiourea derivatives, significantly influencing their conformation and stability. nih.govrsc.org X-ray diffraction data provides unambiguous evidence for the presence and geometry of these interactions.

In the crystal structure of 1-(4,6-dimethylpyrimidin-2-yl)thiourea, a distinct intramolecular hydrogen bond of the N—H⋯N type is observed. nih.gov This bond forms between a hydrogen atom on the thiourea's amino group (N1—H1A) and one of the nitrogen atoms of the pyrimidine (B1678525) ring (N4). nih.gov This interaction helps to stabilize the planar conformation of the molecule by creating a five-membered ring structure. Similarly, the structure of 1-(4,6-dimethylpyrimidin-2-yl)-3-(3,5-dinitrobenzoyl)thiourea monohydrate also features an intramolecular N—H⋯N hydrogen bond. nih.gov

The geometry of these hydrogen bonds can be precisely characterized by the donor-hydrogen (D–H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D—H···A angle. These parameters provide a measure of the bond's strength. researchgate.net For pyridyl thioureas, the interaction typically involves the N-H group of the thiourea chain and the nitrogen atom of the pyridine ring, which acts as the hydrogen bond acceptor. researchgate.netnih.gov This type of intramolecular bonding is a common motif in the solid-state chemistry of thiourea derivatives containing a pyridyl substituent. nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1A⋯N4 | 0.90 (2) nih.gov | 1.99 (3) nih.gov | 2.676 (3) nih.gov | 131 (3) nih.gov |

Insights into Thione-Thiol Tautomerism via Structural Data

X-ray crystallographic data offers crucial insights into the predominant tautomeric form of thiourea derivatives in the solid state. Thioureas can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). Structural parameters, particularly the C–S and C–N bond lengths, are diagnostic for distinguishing between these two forms. scispace.comnih.gov

In the crystal structures of this compound derivatives and related compounds, the structural data consistently supports the prevalence of the thione tautomer. nih.govnih.gov For example, in the structure of 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidin-3-ium chloride–thiourea (1/1), the C–S bond length is reported as 1.698(8) Å in the thiourea molecule. nih.gov This distance is significantly shorter than a typical C–S single bond (~1.82 Å) and is characteristic of a C=S double bond, confirming the thione nature. nih.gov The dominance of the thione form is a general observation for many simple thioamides and thioureas in the solid state. scispace.com

Computational and Theoretical Investigations of 4,6 Dimethyl Pyridin 2 Yl Thiourea Systems

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the fundamental electronic and geometric properties of (4,6-Dimethyl-pyridin-2-yl)-thiourea. These methods offer a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and determine its electronic properties.

These studies reveal the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. For instance, in the related compound 1-(4,6-dimethylpyrimidin-2-yl)thiourea, crystallographic data shows specific bond distances and angles that DFT can help to replicate and understand in a gaseous or solvated state. The pyridine (B92270) and thiourea (B124793) moieties are not perfectly coplanar, and the degree of twist is a critical parameter determined by these calculations.

Electronic structure analyses from DFT provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea group, while the LUMO may be distributed over the pyridinyl ring, indicating the likely sites for electrophilic and nucleophilic attack.

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.2 D |

Ab Initio Calculations for Conformational Behavior and Stability

Ab initio calculations, which are based on first principles without empirical data, are employed to study the conformational landscape of this compound. These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for determining the relative energies of different conformers.

The rotational barriers around the C-N bonds connecting the pyridine ring and the thiourea group are of particular interest. By performing a relaxed potential energy surface scan, different stable conformers (local minima) and transition states can be identified. The relative stability of these conformers is determined by a combination of steric hindrance from the methyl groups on the pyridine ring and the potential for intramolecular hydrogen bonding between the thiourea protons and the pyridine nitrogen. The global minimum energy conformation is the most populated state under equilibrium conditions.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP map would highlight regions of negative potential (red/yellow) and positive potential (blue).

The regions of negative potential, typically concentrated around the sulfur and nitrogen atoms, indicate areas that are prone to electrophilic attack. Conversely, the positive potential regions, usually found around the hydrogen atoms of the amine groups, are susceptible to nucleophilic attack. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge analysis provides a quantitative measure of the partial charge on each atom in the molecule. This information complements the MEP analysis by assigning numerical values to the charge distribution. For this compound, the Mulliken charges would likely show that the sulfur atom carries a significant negative charge, while the carbon atom of the C=S group has a partial positive charge. The nitrogen atoms of the pyridine ring and the thiourea moiety would also exhibit negative charges, with the attached hydrogen atoms being positively charged.

This charge distribution is instrumental in understanding the molecule's dipole moment and its interaction with polar solvents and biological macromolecules.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Thiourea Derivative (Note: This table is conceptual and illustrates expected charge distributions.)

| Atom | Mulliken Charge (e) |

| S (Thiourea) | -0.45 |

| C (Thiourea) | +0.35 |

| N (Pyridine) | -0.30 |

| N (Amine) | -0.25 |

Molecular Dynamics Simulations (Conceptual for thiourea derivatives)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For thiourea derivatives, MD simulations can provide insights into their conformational dynamics and interactions with their environment, such as a solvent or a biological receptor. nih.govacs.org

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to simulate the movement of the atoms. This allows for the exploration of the conformational space of the molecule and the study of its dynamic behavior. For example, MD simulations can be used to investigate the stability of intramolecular hydrogen bonds and the flexibility of the molecule in solution. In the context of drug design, MD simulations can be used to study the binding of a thiourea derivative to its target protein, providing information on the stability of the ligand-protein complex and the key interactions involved. nih.govrsc.org

In Silico Prediction of Ligand-Target Interactions

In silico methods are crucial for predicting the potential biological activity of compounds like this compound by modeling their interactions with specific biological targets. These approaches are widely used in drug discovery to screen virtual libraries of compounds and to prioritize candidates for experimental testing.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, this could involve docking the molecule into the active site of an enzyme it is predicted to inhibit, such as urease or carbonic anhydrase. acs.orgnih.gov The docking results provide a binding score, which estimates the binding affinity, and a predicted binding pose, which reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of thiourea derivatives with known activities, the activity of this compound could be predicted based on its structural features.

Coordination Chemistry and Metal Complexation of 4,6 Dimethyl Pyridin 2 Yl Thiourea Ligands

Ligand Design Principles for Metal Ion Chelation

The design of N-pyridyl thiourea (B124793) ligands like (4,6-Dimethyl-pyridin-2-yl)-thiourea for metal ion chelation is predicated on the presence of multiple donor atoms that can form a stable ring structure with a central metal ion. Thiourea derivatives are recognized as versatile ligands due to their σ-donating and π-acidic properties. mdpi.commdpi.com The key structural feature of a pyridyl-thiourea ligand is the combination of a "soft" sulfur donor from the thiourea group and a "hard" or borderline nitrogen donor from the pyridine (B92270) ring. wm.eduresearchgate.net

Chelation Modes of Thiourea Derivatives

Thiourea and its derivatives are known to exhibit a variety of coordination modes, making their chemistry particularly rich. The specific mode is often dictated by the nature of the metal ion, the solvent, the counter-ion, and the steric and electronic properties of the substituents on the thiourea framework.

Monodentate Coordination through Sulfur

The most common coordination mode for simple thiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom. researchgate.net The sulfur atom is a soft donor and readily coordinates to soft or borderline metal ions such as Cu(I), Pd(II), Pt(II), and Zn(II). researchgate.netrsc.orgmdpi.comsemanticscholar.org In complexes where the pyridyl nitrogen is sterically hindered or electronically unfavorable for coordination, or when the metal ion has a strong preference for sulfur, this compound would be expected to bind in this monodentate S-bound fashion. For instance, studies on various N,N'-disubstituted thiourea complexes with Pt(II) and Pd(II) have demonstrated this S-only coordination. dntb.gov.ua This bonding is typically confirmed by infrared (IR) spectroscopy, where a shift in the C=S stretching frequency is observed, and by NMR spectroscopy, which shows changes in the chemical shifts of protons and carbons near the thiourea group upon complexation. researchgate.netmdpi.com

Bidentate Coordination through Nitrogen and Sulfur Donor Atoms

The presence of the 2-pyridyl group in this compound provides a second potential coordination site: the pyridine nitrogen atom. This allows the ligand to act as a bidentate chelator, forming a stable ring involving the metal, the sulfur atom, the thiourea backbone, and the pyridine nitrogen. This N,S-bidentate chelation is a well-documented coordination mode for N-pyridyl thiourea derivatives. wm.eduwashington.edunih.gov The formation of a chelate ring significantly enhances the thermodynamic stability of the complex compared to its monodentate analogue.

Crystal structures of related Ni(II) and Cu(II) complexes with other N-pyridyl thioureas confirm this bidentate N,S coordination. nih.govcore.ac.uk For example, complexes of N-phenyl-N'-(2-pyridyl)thiourea with Pd(II) and Pt(II) also feature this chelation mode. researchgate.netorientjchem.org This mode is often favored with transition metals like Ni(II), Cu(II), and Pd(II) that readily form square planar or octahedral geometries where a bidentate ligand can be easily accommodated. rsc.orgcore.ac.uk

Multidentate and Bridging Coordination Modes

Beyond simple chelation, N-pyridyl thiourea ligands can engage in more complex coordination, including acting as bridging ligands to link multiple metal centers. The pyridyl nitrogen of one ligand can coordinate to one metal center while the sulfur atom coordinates to another, forming a polymer or a dinuclear/polynuclear complex. wm.edu This bridging can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks. wm.edu While less common than chelation, this mode is important in the construction of coordination polymers and materials with interesting magnetic or electronic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is typically straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent like ethanol, methanol, or acetonitrile. rsc.orgsamipubco.com The stoichiometry of the reactants (metal-to-ligand ratio) can influence the final product, leading to complexes with different numbers of coordinated ligands. rsc.org

Complexation with Transition Metals (e.g., Cu(I), Cu(II), Ni(II), Zn(II), Pt(II), Pd(II))

Copper (Cu): The reaction of N-substituted thioureas with Cu(II) salts often results in the in-situ reduction of copper from Cu(II) to Cu(I), with the resulting complex containing a Cu(I) center. rsc.org These Cu(I) complexes frequently adopt a distorted tetrahedral geometry. rsc.org However, stable Cu(II) complexes with bidentate N,S-coordination are also known, particularly with ligands designed to stabilize the +2 oxidation state, often resulting in square-planar geometries. nih.govsamipubco.com

Nickel (Ni): Nickel(II) readily forms complexes with N-pyridyl thiourea derivatives. These complexes are often square planar and diamagnetic when the ligand coordinates in a bidentate N,S fashion. core.ac.uknih.gov Octahedral Ni(II) complexes can also be formed, typically involving additional ligands (like solvent molecules or other thiourea units). nih.govresearchgate.net

Zinc (Zn): As a d¹⁰ metal ion, Zn(II) is flexible in its coordination geometry but commonly forms four-coordinate tetrahedral complexes with thiourea ligands. rsc.orgsemanticscholar.org Studies on related systems show that both monodentate S-coordination and bidentate N,S-chelation are possible, depending on the specific ligand and reaction conditions. rsc.orgnih.gov

Platinum (Pt) and Palladium (Pd): Pt(II) and Pd(II) have a strong affinity for sulfur donors and form stable, square planar complexes with thiourea derivatives. mdpi.comnih.gov These metals can coordinate the ligand in either a monodentate (S-bound) or a bidentate (N,S-chelate) fashion. mdpi.comresearchgate.net The choice of coordination mode can be influenced by other ligands present on the metal center. For instance, in mixed-ligand systems containing phosphines, the thiourea may bind as a monodentate ligand. researchgate.net

Spectroscopic Signatures of Metal Complex Formation

The formation of metal complexes with this compound results in distinct changes in its spectroscopic properties, which can be monitored using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These changes serve as definitive signatures of metal-ligand coordination.

Infrared (IR) Spectroscopy: Upon complexation, shifts in the vibrational frequencies of the ligand's key functional groups are observed. The IR spectrum of the free ligand is characterized by specific bands corresponding to N-H, C=S, and pyridine ring vibrations. Coordination to a metal ion, typically through the sulfur atom of the thiourea group and a nitrogen atom of the pyridine ring, alters the electron distribution and bond strengths within the ligand.

A key indicator of coordination via the sulfur atom is a shift of the ν(C=S) band to a lower frequency (wavenumber) in the complex's spectrum compared to the free ligand. mdpi.com This shift signifies a weakening of the C=S double bond character upon donation of electron density from the sulfur to the metal center. Conversely, the ν(C-N) band often shifts to a higher frequency, indicating an increase in its double bond character. Changes in the position and intensity of the N-H stretching bands also provide evidence of the coordination environment. mdpi.com

Interactive Table 1: Typical IR Spectral Data for a this compound Metal Complex

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Change upon Complexation | Implication |

| ν(N-H) | ~3176 | ~3174–3336 | Shift | Involvement of N-H group in hydrogen bonding or changes in electronic environment. |

| ν(C=N) (pyridine) | ~1599 | Shifted | Shift | Coordination via pyridine nitrogen. nih.gov |

| Thioamide I (ν(C-N) + δ(N-H)) | ~1570 | Shifted | Shift | Change in C-N bond order. mdpi.com |

| Thioamide II (δ(N-H) + ν(C-N)) | ~1350 | Shifted | Shift | Change in electronic environment. mdpi.com |

| ν(C=S) | ~707 | Lower frequency (e.g., ~665-696) | Negative shift | Coordination via sulfur atom. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. In the ¹H NMR spectrum, the proton signals of the pyridine ring and the N-H groups are particularly informative. Upon complexation, these signals typically experience a downfield shift, indicating a decrease in electron density around the protons due to the metal's influence. mdpi.com

In the ¹³C NMR spectrum, the most significant change is observed for the thiocarbonyl carbon (C=S). This carbon signal shifts downfield in the spectrum of the complex compared to the free ligand. mdpi.com This deshielding effect is a direct consequence of the sulfur atom's coordination to the electron-deficient metal center, which reduces the electron density at the adjacent carbon atom. mdpi.comresearchgate.net

X-ray Crystallographic Analysis of Metal Complexes

Single-crystal X-ray diffraction provides unambiguous proof of complex formation and offers precise details about the three-dimensional arrangement of atoms. This analysis reveals critical information such as bond lengths, bond angles, coordination geometry, and intermolecular interactions. For complexes of this compound, crystallography confirms the bidentate coordination mode, where the ligand binds to the metal center through both the pyridyl nitrogen and the thiourea sulfur atom, forming a stable chelate ring. mdpi.comnih.gov

The crystal structure of a hexanuclear copper(I) complex with a similar ligand, 4,6-dimethylpyrimidine-2-thione, shows a distorted-octahedral arrangement of six copper atoms, with each copper being coordinated to one nitrogen and two sulfur atoms from three different ligands. rsc.org In typical mononuclear complexes, the geometry around the central metal ion (e.g., square planar, tetrahedral, or octahedral) is determined by the nature of the metal, its oxidation state, and the number of coordinated ligands. nih.govmdpi.com

Analysis of bond lengths provides quantitative evidence of coordination. The metal-sulfur (M-S) and metal-nitrogen (M-N) bond distances are key parameters. Furthermore, a lengthening of the C=S bond and a shortening of the C-N bond within the thiourea moiety upon complexation can be observed, corroborating the interpretations from IR spectroscopy. mdpi.com Intermolecular forces, such as hydrogen bonding involving the N-H groups of the thiourea, often play a crucial role in stabilizing the crystal lattice, forming extensive two- or three-dimensional networks. nih.govnih.gov

Interactive Table 2: Representative X-ray Crystallographic Data for a Metal Complex

| Parameter | Description | Typical Value (Å/°) | Reference |

| M-S Bond Length | Distance between metal and sulfur atom | 2.2 - 2.4 Å | rsc.org |

| M-N Bond Length | Distance between metal and pyridine nitrogen | 2.0 - 2.2 Å | rsc.org |

| C=S Bond Length | Carbon-sulfur bond in the thiourea group | ~1.70 Å (elongated from free ligand) | mdpi.comnih.gov |

| C-N Bond Length | Carbon-nitrogen bond in the thiourea group | ~1.33 Å (shortened from free ligand) | mdpi.com |

| S-M-N Angle | "Bite angle" of the chelating ligand | ~80-90° | nih.gov |

| Coordination Geometry | Overall geometry around the metal center | Square Planar, Octahedral, etc. | nih.govmdpi.com |

Electrochemical Studies of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of metal complexes. acs.org By measuring the current response of a solution of the complex to a linearly cycled potential sweep, information about the oxidation and reduction processes can be obtained. cmu.edu

For metal complexes of this compound, CV studies can reveal the formal reduction potentials (E₁/₂) of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ redox couples. analis.com.my These potentials are highly dependent on the nature of the metal ion and the coordination environment provided by the ligand. The ligand field stabilizes certain oxidation states of the metal, thereby influencing the ease with which the metal center can be oxidized or reduced. unizar.es

A typical cyclic voltammogram for a reversible one-electron transfer process will show a pair of peaks: one for the reduction on the forward scan and one for the oxidation on the reverse scan. analis.com.my The separation between the anodic (Epa) and cathodic (Epc) peak potentials (ΔEp) provides information about the electrochemical reversibility of the process. A quasi-reversible process is often indicated when the complex exhibits a measurable ΔEp value that deviates from the ideal 59/n mV (where n is the number of electrons transferred). analis.com.my Such studies are crucial for applications in catalysis, sensor technology, and for understanding electron transfer mechanisms in biological systems. cmu.eduresearchgate.net

Interactive Table 3: Hypothetical Cyclic Voltammetry Data for M(II) Complexes

| Complex | Epa (V vs Ag/AgCl) | Epc (V vs Ag/AgCl) | ΔEp (V) | Redox Couple | Process |

| [Cu(L)₂]²⁺ | +0.75 | +0.03 | 0.72 | Cu(II)/Cu(I) | Quasi-reversible analis.com.my |

| [Ni(L)₂]²⁺ | +0.71 | +0.12 | 0.59 | Ni(II)/Ni(I) | Quasi-reversible analis.com.my |

| [Fe(L)₂]²⁺ | -0.67 | -0.47 | 0.20 | Fe(III)/Fe(II) | Quasi-reversible analis.com.my |

| (L = this compound) |

Biological Activity and Mechanistic Studies in Vitro Focus

Antiviral Activity Research (In Vitro)

Thiourea (B124793) derivatives have emerged as a significant class of compounds in antiviral research, demonstrating a broad range of activities against various viruses. While specific in vitro antiviral data for (4,6-Dimethyl-pyridin-2-yl)-thiourea is not extensively detailed in the available literature, the general antiviral potential of thiourea derivatives is well-documented. Studies have shown that compounds containing the thiourea moiety can exhibit inhibitory effects against viruses such as the hepatitis C virus (HCV) and coronaviruses niscpr.res.innih.govnih.govbiorxiv.org. The mechanism of action for these compounds often involves targeting viral enzymes or interfering with the viral replication cycle niscpr.res.in. For instance, certain thiourea derivatives have been investigated as non-nucleoside inhibitors of viral reverse transcriptase researchpublish.com. The structural features of the pyridine (B92270) ring combined with the thiourea backbone in this compound suggest that it could be a candidate for antiviral screening programs. Further in vitro studies are necessary to determine its specific efficacy and spectrum of activity against a panel of viruses.

Antiprotozoal Activity (e.g., Leishmania amazonensis)

Thiourea derivatives have been a subject of interest in the search for new antiprotozoal agents, particularly against parasites of the genus Leishmania, which are responsible for leishmaniasis. Research has demonstrated that various substituted thiourea compounds possess significant in vitro activity against different Leishmania species, including Leishmania amazonensis nih.gov. Although specific IC50 values for this compound against L. amazonensis are not explicitly available, studies on analogous compounds provide insights into its potential. The antileishmanial activity of thiourea derivatives is often attributed to their ability to interfere with essential parasitic metabolic pathways or to induce oxidative stress within the parasite nih.gov. The presence of the dimethyl-substituted pyridine ring in the target compound could influence its lipophilicity and interaction with parasitic enzymes, potentially contributing to its antiprotozoal efficacy.

Other Biological Activities (In Vitro)

Antioxidant Properties

The antioxidant potential of thiourea derivatives has been investigated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays niscpr.res.inhueuni.edu.vn. A study on a closely related N-acyl thiourea derivative containing a 6-methylpyridine moiety demonstrated notable antioxidant capacity mdpi.comhilarispublisher.com. The thiourea core is known to contribute to antioxidant effects due to the presence of nitrogen and sulfur atoms, which can donate electrons to neutralize free radicals. The antioxidant activity of this compound is likely influenced by the electronic properties of the dimethyl-pyridine ring.

Table 1: Antioxidant Activity of a Related N-acyl Thiourea Derivative with a 6-Methylpyridine Moiety

| Assay | Antioxidant Capacity (%) |

|---|---|

| DPPH | ~43% |

Data from a study on a structurally similar compound and may not be directly representative of this compound. mdpi.comhilarispublisher.com

Enzyme Inhibition (e.g., α-Glucosidase, Acetylcholinesterase, Butyrylcholinesterase)

The ability of this compound and its derivatives to inhibit specific enzymes has been a key area of research.

α-Glucosidase Inhibition: A study focusing on thiourea derivatives based on 3-amino-4,6-dimethylpyridine-2(1H)-one revealed significant α-glucosidase inhibitory activity hueuni.edu.vnmdpi.comresearchgate.net. One particular derivative, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, which is structurally related to the compound of interest, demonstrated potent inhibition of α-glucosidase, with an IC50 value lower than that of the standard drug, acarbose hueuni.edu.vnmdpi.comresearchgate.net. This suggests that the (4,6-Dimethyl-pyridin-2-yl) moiety is a promising scaffold for the development of α-glucosidase inhibitors for managing type 2 diabetes.

Table 2: α-Glucosidase Inhibitory Activity of a Related Thiourea Derivative

| Compound | IC50 (mM) |

|---|---|

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 |

| Acarbose (Standard) | 11.96 |

Data from a study on a structurally similar compound. hueuni.edu.vnmdpi.comresearchgate.net

Acetylcholinesterase and Butyrylcholinesterase Inhibition: Derivatives of 2-amino-4,6-dimethylpyridine (B145770), including thiocarbamides (thioureas), have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease nih.govmdpi.comresearchgate.net. These studies indicated that such compounds are moderately active inhibitors of both enzymes nih.gov. The inhibitory activity was found to be influenced by structural modifications, with the replacement of an amide oxygen with sulfur (as in thioureas) enhancing the binding affinity nih.gov. While specific IC50 values for this compound are not provided, the existing data suggest its potential as a cholinesterase inhibitor.

Structure Activity Relationship Sar Studies of 4,6 Dimethyl Pyridin 2 Yl Thiourea Derivatives

Impact of Substituent Modifications on Biological Activities

The biological profile of (4,6-Dimethyl-pyridin-2-yl)-thiourea derivatives can be significantly altered by modifying the substituents on both the pyridine (B92270) ring and the thiourea (B124793) moiety. Research into related pyridine and thiourea structures reveals that the nature, position, and size of these substituents play a crucial role in determining the compound's efficacy and mechanism of action. nih.govresearchgate.net

The introduction of different functional groups leads to varied biological responses. For instance, in studies on related pyridine derivatives, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance antiproliferative activity against cancer cell lines. nih.gov Conversely, the addition of halogen atoms or other bulky groups can sometimes lead to a decrease in this activity. nih.gov In the context of antitubercular agents, SAR studies on substituted pyridines have demonstrated that increasing the length of an alkyl chain at position-2 of the pyridine ring can lead to a tremendous increase in activity. researchgate.net

Similarly, modifications to the thiourea portion of the molecule are critical. In a study on aziridine (B145994) derivatives of thiourea, the type of substituent on the nitrogen atom influenced antibacterial potency. Derivatives with methyl, butyl, and cyclohexyl substituents showed satisfactory antibacterial results, whereas an allyl group appeared to decrease activity. mdpi.com This highlights the sensitivity of biological activity to even small changes in the substituent's structure.

The following table summarizes the observed impact of various substituent modifications on the biological activities of related pyridine and thiourea derivatives.

| Core Structure | Substituent Modification | Position of Modification | Observed Impact on Biological Activity |

| Pyridine | Increased alkyl chain length | Position-2 | Increased antitubercular activity researchgate.net |

| Pyridine | Presence of -OMe, -OH, -C=O, -NH2 groups | Various | Enhanced antiproliferative activity nih.gov |

| Pyridine | Presence of halogen atoms or bulky groups | Various | Decreased antiproliferative activity nih.gov |

| Thiourea (in aziridine derivatives) | 1-allyl moiety | N-substituent | Decreased antimicrobial activity mdpi.com |

| Thiourea (in aziridine derivatives) | 2,2-dimethyl moiety | C2 of aziridine ring | Significantly reduced antibacterial activity mdpi.com |

This table is generated based on findings from related but distinct classes of pyridine and thiourea derivatives to illustrate general SAR principles.

Role of the Thiourea Moiety in Ligand Binding and Pharmacophore Design

The thiourea group [-NH-(C=S)-NH-] is a critical pharmacophore in many biologically active compounds, including derivatives of this compound. biointerfaceresearch.com Its importance stems from its structural and electronic properties, particularly its ability to act as a versatile hydrogen bond donor and acceptor. biointerfaceresearch.commdpi.com The presence of both nucleophilic sulfur and nitrogen atoms allows for the formation of stable intramolecular and intermolecular hydrogen bonds with biological targets such as enzymes and receptors. mdpi.com

The structural versatility of the thiourea moiety, which can exist in thione and thiol tautomeric forms, further contributes to its role as a key pharmacophore. researchgate.net This adaptability allows it to interact favorably with a variety of biological targets, making it a valuable component in the design of new therapeutic agents. biointerfaceresearch.com These properties make the thiourea group a central element in pharmacophore models for numerous inhibitors targeting a range of diseases. mdpi.com

Rational Design and Optimization of this compound Analogs

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on a detailed understanding of the biological target and the SAR of a lead compound. For this compound analogs, this process aims to optimize potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

The optimization process often begins with a lead compound that shows promising, albeit non-ideal, activity. Medicinal chemistry strategies are then employed to systematically modify the lead structure. acs.org This can involve exploring the chemical space at various positions on the molecule, such as the pyridine ring and the terminal nitrogen of the thiourea group. nih.gov For example, based on initial SAR data, new analogs might be designed with different aromatic or aliphatic groups to probe specific hydrophobic or polar interactions within the target's binding site. acs.orgnih.gov

A key strategy is structure-based rational design, which utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography. nih.gov This allows for the design of analogs that fit precisely into the binding pocket and form optimal interactions. For instance, if a pocket contains a specific amino acid residue, analogs can be designed to form hydrogen bonds or hydrophobic interactions with that residue to enhance binding affinity. nih.gov The discovery of a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective CDK4/6 inhibitors for cancer therapy exemplifies a successful optimization effort, leading to an orally bioavailable drug candidate. acs.org

Computational Approaches to SAR Prediction and Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods for predicting and analyzing the SAR of compounds like this compound derivatives. These in silico techniques can significantly accelerate the drug design process by prioritizing the synthesis of the most promising candidates. researchgate.net

Molecular Docking: This is one of the most frequently used methods to predict the binding conformation and affinity of a ligand within a target's active site. nih.govnih.gov By simulating the interaction between the small molecule and the protein, docking can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. mdpi.comrsc.org For example, docking studies on novel thiazole (B1198619) derivatives incorporating a pyridine moiety helped to elucidate their binding mode as potential DNA gyrase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ajchem-b.comresearchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric, electrostatic, or other property changes are likely to increase or decrease activity. mdpi.com Such models provide valuable guidance for the rational modification of lead compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding modes predicted by docking and the flexibility of both the ligand and the protein. rsc.org This can help refine SAR models by accounting for the dynamic nature of molecular interactions.

The following table summarizes various computational methods and their applications in the SAR analysis of thiourea-containing compounds.

| Computational Method | Application in SAR Analysis | Example Finding |

| Molecular Docking | Predicts binding modes and identifies key interactions with the target protein. nih.govnih.gov | Identified potential hydrogen bonding between arylthiourea derivatives and the DNA gyrase active site. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Develops predictive models and generates contour maps to guide structural modifications. mdpi.com | Indicated that bulky, electron-rich groups at a specific position on a pyrazine (B50134) ring enhance MK-2 inhibitory potency. mdpi.com |

| Induced-Fit Docking | Accounts for protein flexibility upon ligand binding for more accurate binding predictions. rsc.org | Revealed specific H-bond interactions between a glucose-conjugated thiourea derivative and S. aureus DNA gyrase. rsc.org |

| Molecular Dynamics (MD) Simulations | Assesses the stability of the ligand-protein complex and analyzes dynamic interactions. rsc.org | Confirmed active and stable interactions between a potent inhibitor and the target enzyme in a water solvent system. rsc.org |

These computational approaches, when integrated with experimental synthesis and biological testing, create a powerful synergy that guides the rational design and optimization of this compound analogs for various therapeutic applications. nih.gov

Crystal Engineering and Supramolecular Assembly of 4,6 Dimethyl Pyridin 2 Yl Thiourea and Analogs

Analysis of Intermolecular Interactions in Crystal Packing

The crystal packing of (4,6-Dimethyl-pyridin-2-yl)-thiourea and related compounds is governed by a hierarchy of non-covalent interactions. These interactions dictate the three-dimensional arrangement of molecules, influencing the material's physical and chemical properties. While strong hydrogen bonds often form the primary structural motifs, a combination of weaker forces, including C-H…X interactions and π-stacking, provides additional stabilization to the crystal lattice.

The thiourea (B124793) moiety, -NH-C(S)-NH-, is a cornerstone for building robust hydrogen-bonded networks due to its combination of two N-H donor groups and a thiocarbonyl sulfur acceptor.

Intermolecular N-H…S Bonds: The second N-H group of the thiourea moiety is typically available for intermolecular hydrogen bonding, with the thiocarbonyl sulfur atom serving as a common acceptor. researchgate.net This interaction is fundamental to the formation of supramolecular synthons, most notably the centrosymmetric dimer motif, described by the graph set R²₂(8), where two molecules are linked through a pair of N-H…S hydrogen bonds. nih.gov In the crystal structure of 1-(4,6-dimethylpyrimidin-2-yl)thiourea, a close analog, weak intermolecular N-H…S interactions are crucial in linking molecules to form a two-dimensional network. nih.govresearchgate.net The strength of the N-H…S hydrogen bond is comparable to that of N-H…O interactions in similar systems. researchgate.net

N-H…O Hydrogen Bonds: In analogs such as acyl thiourea derivatives, where a carbonyl group is present, N-H…O hydrogen bonds play a significant role. nih.govacs.org These can be either intramolecular, forming a stable six-membered ring, or intermolecular, linking molecules together. researchgate.netnih.gov Cocrystals containing thiourea and oxygen-bearing coformers also prominently feature N-H…O interactions. mdpi.com

The interplay between these different hydrogen bonds dictates the final crystal architecture. For instance, in various heterocyclic thioureas, combinations of N-H…S and N-H…Py interactions can lead to the formation of dimers, chains, and 2D sheets. researchgate.net

Table 1: Representative Hydrogen Bond Interactions in Thiourea Derivatives

| Interaction Type | Donor (D) | Acceptor (A) | Typical D-A Distance (Å) | Description |

|---|---|---|---|---|

| Intramolecular | N-H | N (pyridyl) | ~2.8 - 3.0 | Forms a stable S(6) ring motif, common in 2-pyridylthioureas. wm.edu |

| Intermolecular | N-H | S (thione) | ~3.2 - 3.4 | Leads to the formation of R²₂(8) dimers and extended chains. researchgate.netwm.edu |

| Intermolecular | N-H | O (carbonyl) | ~2.8 - 3.1 | Key interaction in acyl thiourea analogs and cocrystals. researchgate.netnih.govmdpi.com |

While weaker than classical hydrogen bonds, C-H…X interactions are ubiquitous in organic crystals and play a vital role in consolidating the supramolecular architecture.

C-H…O Interactions: In systems containing carbonyl or other oxygen-bearing functional groups, C-H…O interactions are frequently observed, further stabilizing the crystal lattice. nih.govmdpi.com

C-H…π Interactions: The electron-rich π-system of the dimethylpyridine ring can act as a weak hydrogen bond acceptor. nih.gov C-H groups from neighboring molecules can be directed towards the face of the aromatic ring, forming C-H…π interactions that contribute to the cohesion between molecular layers or chains. researchgate.net

Beyond the aforementioned interactions, other non-covalent forces can be conceptually important in designing new crystal structures based on the this compound scaffold.

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. If halogenated analogs of this compound were synthesized (e.g., with a chloro- or bromo-substituent on the pyridine (B92270) ring), one could anticipate the formation of C-X…S or C-X…N (X = Cl, Br, I) halogen bonds. These interactions could compete with or work in concert with the existing hydrogen bonding motifs, offering a strategy to engineer novel solid-state architectures. The thiocarbonyl sulfur atom, being a good Lewis base, would be a prime candidate to act as a halogen bond acceptor.

Formation of 2D and 3D Crystal Networks

The specific combination and hierarchy of intermolecular interactions determine the dimensionality of the resulting supramolecular assembly. The directional nature of hydrogen bonds in thiourea derivatives allows for the construction of predictable networks ranging from simple dimers to complex 3D frameworks.

In many heterocyclic thioureas, the primary N-H…S or N-H…N interactions assemble the molecules into one-dimensional (1D) zigzag chains or tapes. wm.eduresearchgate.net These 1D motifs can then be further organized into two-dimensional (2D) sheets through weaker interactions like C-H…S or π-π stacking. A clear example is seen in the analog 1-(4,6-dimethylpyrimidin-2-yl)thiourea, where weak N-H…S intermolecular interactions extend the molecular units into a 2D network. nih.govresearchgate.net Similarly, N,N′-bis(3-pyridyl)thiourea forms 2D sheets through intermolecular N-H…Py hydrogen bonds. wm.eduresearchgate.net

The extension from 2D layers to a three-dimensional (3D) network is typically accomplished through even weaker or more diffuse interactions that link the sheets. For instance, C-H…π interactions between adjacent layers or interlocking of non-planar sheets can build a 3D architecture. In some cases, a single, strong hydrogen bonding scheme can be sufficient to generate a 3D structure directly, as observed in N-(3-pyridyl)-N′-phenylthiourea, which forms a 3D network of helices. wm.eduresearchgate.net The cocrystal of 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidin-3-ium chloride with thiourea demonstrates the formation of a layered hydrogen-bonded network through a combination of N-H…Cl and N-H…S bonds. nih.gov

Polymorphism and Cocrystal Formation in Thiourea Systems

The ability of thiourea derivatives to form varied and robust intermolecular interactions makes them prime candidates for studies in polymorphism and cocrystal formation.

Polymorphism: This phenomenon, where a compound crystallizes in multiple distinct crystal structures, is common for thiourea derivatives. usm.my The conformational flexibility around the C-N bonds of the thiourea backbone, combined with the possibility of forming different hydrogen-bonding synthons, can lead to different packing arrangements with similar lattice energies. usm.my A pertinent example is 1-(4-methylpyridin-2-yl)thiourea, a close analog, which exists in at least two polymorphic forms. scispace.com These polymorphs, while chemically identical, crystallize in different space groups and exhibit distinctly different intermolecular hydrogen bonding patterns, showcasing the subtle energetic balance that governs crystal formation. scispace.com

Cocrystal Formation: The strong hydrogen-bonding capability of the thiourea moiety can be leveraged to form cocrystals, which are crystalline structures composed of two or more different neutral molecules. By selecting a suitable "coformer" molecule that has complementary hydrogen-bonding sites (e.g., other heterocycles like diazines or carboxylic acids), it is possible to create novel crystalline materials with tailored properties. nih.gov In these systems, the thiourea can form predictable synthons not only with itself (N-H…S) but also with the coformer, such as N-H…N interactions with a diazine. nih.gov The formation of a cocrystal between 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidin-3-ium chloride and thiourea is another example of how these building blocks can assemble into multi-component solids. nih.govresearchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying the full range of intermolecular interactions within a crystal lattice. mersin.edu.trmersin.edu.tr This method provides a graphical and numerical breakdown of how neighboring molecules make contact, offering deeper insight into the forces that stabilize the crystal packing.

The Hirshfeld surface is a mapped surface around a molecule showing regions of intermolecular contact. Key properties mapped onto this surface include:

d_norm: A normalized contact distance that highlights regions of significant intermolecular interaction. Strong hydrogen bonds, such as N-H…S or N-H…O, appear as distinct, dark red spots on the d_norm surface, indicating contacts that are shorter than the sum of the van der Waals radii. nih.govmersin.edu.tr

Shape Index and Curvedness: These properties help to identify features like π-π stacking interactions.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Pyridyl Thiourea Analogs

| Contact Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 40 - 60% | Represents the numerous van der Waals contacts between hydrogen atoms. researchgate.net |

| S···H / H···S | 15 - 25% | Quantifies the significant N-H···S and C-H···S hydrogen bonding interactions. researchgate.net |

| C···H / H···C | 10 - 20% | Includes C-H···π interactions and general van der Waals contacts. researchgate.net |

| N···H / H···N | 5 - 10% | Corresponds to N-H···N hydrogen bonds. |

| C···C | < 5% | Often indicative of π-π stacking interactions. mdpi.com |

Advanced Analytical Applications of 4,6 Dimethyl Pyridin 2 Yl Thiourea Derivatives

Development of Chemosensors and Biosensors (Conceptual for thioureas)

Thiourea (B124793) derivatives are prominent candidates for the fabrication of chemosensors and biosensors due to their ability to interact with a wide array of analytes, including ions and neutral molecules, through mechanisms such as hydrogen bonding, coordination, and deprotonation. researchgate.net These interactions can elicit a measurable signal, such as a change in color (colorimetric) or light emission (fluorometric), enabling the detection and quantification of the target analyte.

Conceptually, a chemosensor based on (4,6-Dimethyl-pyridin-2-yl)-thiourea could be designed to operate via several mechanisms. The pyridine (B92270) nitrogen and the thiourea group’s sulfur and nitrogen atoms provide multiple potential binding sites for metal ions. mdpi.com Upon complexation with a metal ion, the electronic structure of the molecule would be perturbed, leading to a shift in its absorption or fluorescence spectrum. For instance, interaction with heavy metal ions like Hg(II) is a known application of thiourea derivatives, which often results in fluorescence quenching or enhancement, providing a sensitive detection method. nih.gov

The development of such sensors would involve the synthesis of this compound derivatives, followed by spectroscopic studies (UV-Vis and fluorescence) to evaluate their response to various cations and anions. The sensitivity and selectivity of the sensor would be key parameters to optimize.

Selective Recognition Studies of Metal Ions or Anions (Conceptual, but mentioned for bis-thiourea innih.gov)

The ability of thiourea derivatives to selectively recognize specific ions is a cornerstone of their analytical utility. Bis-thiourea derivatives, where two thiourea units are linked by a spacer, often exhibit enhanced binding affinity and selectivity for certain anions compared to their monomeric counterparts. bohrium.comrsc.org This enhancement is attributed to the formation of a pre-organized binding cavity that complements the size, shape, and charge of the target anion.

Studies on such a bis-thiourea derivative would involve its synthesis and characterization, followed by anion binding studies using techniques like ¹H NMR titration and UV-Vis spectroscopy. bohrium.comnih.gov These studies would allow for the determination of the binding stoichiometry and the association constants (Kₐ) for different anions, providing a quantitative measure of the receptor's selectivity. For example, ¹H NMR titration experiments monitor the chemical shift changes of the thiourea N-H protons upon addition of the anion, providing direct evidence of hydrogen bonding. biorxiv.org

The selectivity of thiourea-based receptors for anions often follows trends related to the anion's basicity and geometry. bohrium.comrsc.org For halides, the binding affinity is typically in the order F⁻ > Cl⁻ > Br⁻ > I⁻, while for oxoanions, the selectivity can be tuned by the receptor's design. rsc.org

Applications in Analytical Method Development (Conceptual for thioureas)

Beyond their use as sensors, thiourea derivatives can be integral components in the development of various analytical methods. Their ability to form stable complexes with metal ions makes them suitable for applications in separation science and spectrophotometric analysis.

For instance, this compound could potentially be used as a chelating agent in solvent extraction or solid-phase extraction for the preconcentration of trace metal ions from complex matrices before their determination by atomic absorption or emission spectroscopy. The selectivity of the extraction would depend on the stability of the metal-thiourea complexes formed.

In chromatography, thiourea derivatives can be employed in several ways. They can be used to create stationary phases for liquid chromatography with enhanced selectivity for certain analytes. Alternatively, they can be used as derivatizing agents to improve the detection of analytes that lack a suitable chromophore or fluorophore. A notable application of thiourea derivatives is in the development of sensitive analytical methods using techniques like nano liquid chromatography-tandem mass spectrometry (nLC-MS/MS) for the quantification of these compounds in biological samples. biorxiv.orgmdpi.com Such methods involve meticulous optimization of chromatographic conditions and mass spectrometric parameters to achieve low limits of detection and quantification. biorxiv.orgmdpi.com

A validated analytical method for a this compound derivative, for example, using reversed-phase high-performance liquid chromatography (RP-HPLC), would require optimization of the mobile phase composition, flow rate, and detection wavelength to ensure good resolution, peak shape, and sensitivity. nih.gov The validation of such a method would involve assessing its linearity, accuracy, precision, and limits of detection and quantification according to established guidelines. nih.gov

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways for (4,6-Dimethyl-pyridin-2-yl)-thiourea

The advancement of research into this compound is intrinsically linked to the development of efficient and innovative synthetic methodologies. Future investigations are anticipated to move beyond traditional batch syntheses towards more sophisticated and sustainable approaches.

Key areas for exploration include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including enhanced reaction control, improved safety, and higher reproducibility. The development of a flow-based synthesis for this compound could enable scalable and automated production, facilitating its availability for extensive biological and material science studies.

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields. Future research could focus on optimizing microwave parameters for the key condensation reaction between 2-amino-4,6-dimethylpyridine (B145770) and an appropriate isothiocyanate precursor.

Green Chemistry Approaches: A significant future direction involves the use of environmentally benign solvents and catalysts. Research into aqueous-phase synthesis or the use of recyclable catalysts would align with the principles of sustainable chemistry, reducing the environmental footprint of its production.

A comparative overview of potential synthetic strategies is presented below:

| Synthesis Method | Potential Advantages | Research Focus |

| Flow Chemistry | Scalability, Automation, Safety | Reactor design, optimization of flow rates and temperatures. |

| Microwave-Assisted | Speed, Increased Yields | Solvent choice, power and temperature optimization. |

| Green Chemistry | Sustainability, Reduced Waste | Use of water as a solvent, development of recyclable catalysts. |

Deeper Mechanistic Understanding of Biological Activities (In Vitro)

While the broader family of thiourea (B124793) derivatives is known for a wide range of biological effects, a detailed mechanistic understanding of this compound at the molecular level is a critical area for future in vitro research. The focus will be on elucidating the precise interactions that govern its biological activity.

Prospective research directions include:

Enzyme Inhibition Assays: Given that many thiourea derivatives exhibit inhibitory effects on various enzymes, comprehensive screening against a panel of therapeutically relevant enzymes (e.g., kinases, phosphatases, urease) is a logical next step.

Antimicrobial Mechanism of Action: For any identified antimicrobial properties, future studies should aim to pinpoint the specific cellular targets. This could involve investigating its effects on bacterial cell wall synthesis, DNA replication, or essential metabolic pathways.

Anticancer Target Identification: Should initial screenings indicate anticancer potential, subsequent research must focus on identifying the molecular pathways involved. Techniques such as proteomics and transcriptomics could be employed to understand how the compound affects cancer cell signaling and survival. For instance, studies on other thiourea derivatives have identified their potential to induce apoptosis in cancer cells.

Design of Next-Generation this compound-Based Ligands

The structural features of this compound, particularly the presence of nitrogen and sulfur atoms, make it an excellent candidate for use as a ligand in coordination chemistry. The design of novel ligands based on this scaffold can lead to the creation of metal complexes with unique properties.

Future design strategies will likely focus on:

Coordination with Diverse Metal Ions: Systematic studies on the coordination behavior of this compound with a wide array of transition metals (e.g., copper, nickel, palladium, platinum) could yield complexes with interesting catalytic or biological properties. The resulting complexes often exhibit distinct geometries and electronic properties.

Functionalized Derivatives: The introduction of additional functional groups onto the pyridyl ring or the thiourea moiety can modulate the ligand's electronic and steric properties. This allows for fine-tuning the stability and reactivity of the resulting metal complexes for specific applications, such as chemical sensing. For example, N'-substituted phenylthiourea (B91264) derivatives containing a pyridine (B92270) ring have been shown to act as effective chemosensors.

Supramolecular Assemblies: Exploring the self-assembly of these ligands with metal ions can lead to the formation of complex supramolecular structures, such as coordination polymers or metallacages, with potential applications in gas storage or host-guest chemistry.

Advanced Computational Modeling for Structure-Function Relationships